11-Hydroxyundecylphosphonic acid

Catalog No.
S3318351
CAS No.
83905-98-0
M.F
C11H25O4P
M. Wt
252.29
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-Hydroxyundecylphosphonic acid

CAS Number

83905-98-0

Product Name

11-Hydroxyundecylphosphonic acid

IUPAC Name

11-hydroxyundecylphosphonic acid

Molecular Formula

C11H25O4P

Molecular Weight

252.29

InChI

InChI=1S/C11H25O4P/c12-10-8-6-4-2-1-3-5-7-9-11-16(13,14)15/h12H,1-11H2,(H2,13,14,15)

InChI Key

PPCDEFQVKBXBPS-UHFFFAOYSA-N

SMILES

C(CCCCCO)CCCCCP(=O)(O)O

Canonical SMILES

C(CCCCCO)CCCCCP(=O)(O)O

Self-assembled monolayers (SAMs)

11-HUP can form self-assembled monolayers (SAMs) on various metal oxide surfaces, such as titanium dioxide (TiO₂) []. These SAMs are densely packed, ordered assemblies of molecules that can modify the surface properties of the material. 11-HUP SAMs offer several advantages, including:

  • Controlled surface chemistry: The hydroxyl group (OH) at the end of the 11-HUP molecule allows researchers to attach other molecules with specific functionalities to the surface []. This enables the creation of tailored surfaces for various applications.
  • Biocompatibility: 11-HUP SAMs exhibit good biocompatibility, making them suitable for applications in contact with biological systems [].

Due to these properties, 11-HUP SAMs are being studied for various applications, including:

  • Biosensors: 11-HUP SAMs can be used to immobilize biomolecules like enzymes or antibodies on sensor surfaces, enabling the detection of specific bioanalytes.
  • Biocompatible implants: 11-HUP SAMs can be used to modify the surface of implants to improve their biocompatibility and osseointegration (integration with bone tissue) [].

Functionalization of silicon photonic resonators

-HUP can also be used to functionalize silicon photonic resonators, which are devices that confine and manipulate light. By attaching 11-HUP molecules to the resonator surface, researchers can achieve:

  • Enhanced light-matter interaction: The 11-HUP molecules can increase the interaction between light and the resonator, leading to improved sensitivity for biosensing applications [].
  • Specific biomolecule immobilization: Similar to SAMs on metal oxides, the terminal OH group of 11-HUP allows for the attachment of specific biomolecules to the resonator surface, enabling targeted detection of bioanalytes [].

11-Hydroxyundecylphosphonic acid is a phosphonic acid compound with the molecular formula C11H25O4PC_{11}H_{25}O_{4}P. It features a long hydrocarbon chain (undecyl) with a hydroxyl group and a phosphonic acid functional group. This structure contributes to its unique properties, making it suitable for various applications in materials science and biochemistry.

The compound is primarily used in the formation of self-assembled monolayers on surfaces, which can enhance the surface properties of materials, such as biocompatibility and adhesion. Its ability to form stable films makes it valuable in biomedical applications, particularly for immobilizing bioactive molecules.

There is currently no documented research on the specific mechanism of action of HU DPA in biological systems.

  • Skin and Eye Irritation: Phosphonic acids can be irritating to the skin and eyes [].
  • Corrosivity: In concentrated form, HU DPA could potentially be corrosive [].
, primarily related to the formation of self-assembled monolayers. The compound can react with various substrates, such as titanium alloys, through its phosphonic acid group, enabling the formation of strong covalent bonds that enhance surface properties.

The activation of hydroxyl-terminated surfaces can be achieved using agents like N,N'-carbonyldiimidazole, which facilitates the immobilization of this compound onto surfaces by forming reactive intermediates that can bond with the hydroxyl groups present on the substrate .

The biological activity of 11-hydroxyundecylphosphonic acid is linked to its ability to immobilize bioactive molecules on surfaces. For instance, it has been shown to effectively bind proteins like bone morphogenetic protein-2 (BMP-2) when used in monolayer films on titanium surfaces. This property is crucial for applications in tissue engineering and regenerative medicine, where enhancing cell adhesion and growth on implants is essential .

Additionally, safety data indicate that 11-hydroxyundecylphosphonic acid can cause skin and eye irritation, suggesting that while it has beneficial applications, handling precautions are necessary .

The synthesis of 11-hydroxyundecylphosphonic acid typically involves several steps:

  • Starting Materials: Common precursors include 11-bromoundecanol and phosphonic acid derivatives.
  • Reaction Conditions: The synthesis may involve nucleophilic substitution reactions where the bromine atom is replaced by a phosphonic acid moiety.
  • Purification: The resulting product is purified through methods such as recrystallization or chromatography to obtain high-purity 11-hydroxyundecylphosphonic acid.

Research has demonstrated successful synthesis routes that yield this compound efficiently while maintaining its structural integrity .

11-Hydroxyundecylphosphonic acid has several notable applications:

  • Surface Modification: It is widely used to modify metal surfaces, particularly titanium, to improve biocompatibility for medical implants.
  • Self-Assembled Monolayers: The compound forms self-assembled monolayers that can immobilize proteins and other bioactive molecules, enhancing surface functionality.
  • Material Science: It serves as a building block for creating advanced materials with tailored properties for specific applications in nanotechnology and biomaterials.

Studies have focused on the interactions of 11-hydroxyundecylphosphonic acid with various substrates and biological molecules. The formation of self-assembled monolayers has been characterized through techniques like X-ray photoelectron spectroscopy and atomic force microscopy. These studies reveal insights into how well the compound adheres to surfaces and how effectively it can immobilize bioactive molecules .

Several compounds share structural similarities with 11-hydroxyundecylphosphonic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
12-Carboxydodecylphosphonic AcidContains a carboxylic acid group instead of a hydroxyl groupUsed similarly for surface modification but with different reactivity
Octadecylphosphonic AcidLonger hydrocarbon chain (18 carbons)Known for forming highly stable monolayers
Hexadecylphosphonic AcidShorter chain (16 carbons)Often used in organic electronics
Undecylenic AcidContains a double bond in the carbon chainMore reactive due to unsaturation

Each of these compounds exhibits unique properties based on their functional groups and chain lengths, making them suitable for specific applications in surface chemistry and materials science.

XLogP3

1.9

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

(11-Hydroxyundecyl)phosphonic acid

Dates

Modify: 2023-08-19

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